molecular formula C15H15NO B4392185 2-(Isoquinolin-1-yl)cyclohexanone

2-(Isoquinolin-1-yl)cyclohexanone

Cat. No.: B4392185
M. Wt: 225.28 g/mol
InChI Key: KVPQKEWJYNTYKV-UHFFFAOYSA-N
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Description

Cyclohexanone-based compounds are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and stereochemical diversity. The target molecule features a cyclohexanone core substituted with an isoquinoline moiety, a heterocyclic aromatic system.

Properties

IUPAC Name

2-isoquinolin-1-ylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,13H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPQKEWJYNTYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-yl)cyclohexanone typically involves the reaction of isoquinoline with cyclohexanone under specific conditions. One common method is the condensation reaction, where isoquinoline is reacted with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene . The reaction mixture is heated under reflux, and water is removed to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Isoquinolinyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(1-Isoquinolinyl)cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-1-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: Alkenyl (e.g., 2-(1-Cyclohexenyl)cyclohexanone) and ketone substituents (e.g., 2-Isobutyrylcyclohexanone) enhance electrophilicity, favoring condensation reactions .
  • Bioactivity: Aminoalkyl/aryl derivatives (e.g., 2-(ethylamino)-2-phenylcyclohexanone) are linked to forensic and pharmaceutical applications, likely due to their structural similarity to psychoactive compounds .
  • Industrial Use: Isoprenoid-substituted derivatives (e.g., 2-Methyl-5-(1-methylethenyl)cyclohexanone) are utilized in fragrances, highlighting the role of stereochemistry in odor profiles .

Catalytic Performance in Condensation Reactions

Cyclohexanone derivatives are pivotal in self-condensation reactions, a process critical for synthesizing polymers and specialty chemicals. Comparative catalytic

Catalyst Reaction Temp. Selectivity (%) Product Reference Evidence
HRF5015 Lower ~100 2-(1-Cyclohexenyl)cyclohexanone
Mg-Al Mixed Oxide Moderate 85–90 Mixture of mono/di-condensates
Zirconia High 70–80 Dodecahydrotriphenylene

Key Findings :

  • HRF5015 Catalyst: Achieves near-perfect selectivity for 2-(1-Cyclohexenyl)cyclohexanone at lower temperatures, outperforming traditional catalysts like Mg-Al mixed oxides .
  • Reaction Pathways: Acidic catalysts (e.g., Amberlyst 15) favor mono-condensation, while basic catalysts (e.g., Mg-Al oxides) promote di-condensation or polymerization .

Physical and Chemical Properties

Substituents significantly alter physical properties, impacting industrial applicability:

Compound Name Boiling Point (°C) Density (g/mL) Refractive Index Reference Evidence
2-Isobutyrylcyclohexanone 266 1.0076 1.5006
Cyclohexanone Diethyl Acetal Not reported Not reported Not reported
2-(Triazol-1-ylmethyl)cyclohexanone Not reported Not reported Not reported

Notable Trends:

  • Ketone vs. Acetal: Cyclohexanone diethyl acetal (Rhumytal) exhibits distinct odor profiles (rummy-tobacco notes) compared to ketones, emphasizing the role of functional groups in sensory properties .
  • Heterocyclic Modifications: Triazole-substituted derivatives (e.g., 2-(Triazol-1-ylmethyl)cyclohexanone) show increased sensitivity to irritants, necessitating specialized storage .

Biological Activity

2-(Isoquinolin-1-yl)cyclohexanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of an isoquinoline moiety attached to a cyclohexanone ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with isoquinoline structures often exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that isoquinoline derivatives may possess antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Isoquinoline-based compounds have shown promise in inhibiting cancer cell proliferation in various cancer types.
  • Neurological Effects : Some isoquinoline derivatives are being investigated for their neuroprotective properties.

Antimicrobial Activity

A study focusing on isoquinoline derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was as low as 6.25 µM, indicating potent antimicrobial effects . Although specific data on this compound is limited, its structural similarity to active isoquinoline compounds suggests potential efficacy.

Anticancer Studies

Research has highlighted the anticancer potential of isoquinoline derivatives. For instance, a series of isoquinoline-based compounds were tested against various cancer cell lines, revealing that modifications to the isoquinoline structure could enhance cytotoxicity. While specific studies on this compound are scarce, the general trend indicates that such compounds can effectively target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of isoquinoline derivatives have shown that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities. The implications for treating neurodegenerative diseases are significant, although direct evidence for this compound remains to be established.

Research Data Table

Activity Type Observed Effects Reference
AntimicrobialMIC against E. coli: 6.25 µM
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Isoquinolin-1-yl)cyclohexanone
Reactant of Route 2
2-(Isoquinolin-1-yl)cyclohexanone

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